1,3-Thiazole-5-carbonyl chloride

Catalog No.
S9085912
CAS No.
41125-73-9
M.F
C4H2ClNOS
M. Wt
147.58 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Thiazole-5-carbonyl chloride

CAS Number

41125-73-9

Product Name

1,3-Thiazole-5-carbonyl chloride

IUPAC Name

1,3-thiazole-5-carbonyl chloride

Molecular Formula

C4H2ClNOS

Molecular Weight

147.58 g/mol

InChI

InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-2-8-3/h1-2H

InChI Key

PMENQTGYYHDXQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=O)Cl

1,3-Thiazole-5-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is notable for its diverse chemical properties and biological activities. The carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound's molecular formula is C4H2ClNOSC_4H_2ClNOS, and it is recognized for its potential applications in drug development and industrial processes .

Due to its reactive carbonyl chloride group:

  • Substitution Reactions: The chloride can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, or thioesters.
  • Hydrolysis: In the presence of water, the carbonyl chloride can hydrolyze to yield 1,3-thiazole-5-carboxylic acid.
  • Cycloaddition Reactions: This compound can also participate in cycloaddition reactions, forming new cyclic structures under specific conditions .

The major products formed from these reactions depend on the nucleophile involved. For instance, reacting with an amine yields an amide derivative.

Compounds derived from 1,3-thiazole-5-carbonyl chloride exhibit significant biological activities. Thiazole derivatives are known for their:

  • Antimicrobial Properties: They can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity: Some derivatives have shown potential in targeting cancer cells.
  • Anti-inflammatory Effects: Certain thiazole compounds are being studied for their ability to reduce inflammation.

These biological activities make 1,3-thiazole-5-carbonyl chloride a candidate for further research in drug development.

The synthesis of 1,3-thiazole-5-carbonyl chloride typically involves:

  • Reaction of Thiazole Derivatives: A common method is to react 1,3-thiazole-5-carboxylic acid with thionyl chloride under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group.
  • Formation of Hydrochloride Salt: The resulting carbonyl chloride can be treated with hydrochloric acid to form the hydrochloride salt .

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

1,3-Thiazole-5-carbonyl chloride has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting infectious diseases and cancer.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity.
  • Dyes and Pigments: It is also employed in producing various industrial chemicals .

Studies on 1,3-thiazole-5-carbonyl chloride have revealed its interactions with various biological molecules. For example:

  • It can form stable complexes with proteins or enzymes, influencing their activity.
  • The compound's reactivity allows it to interact with nucleophiles in biological systems, which may lead to novel therapeutic agents .

These interactions underscore the compound's potential in drug design and development.

Several compounds share structural features with 1,3-thiazole-5-carbonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-ThiazoleBasic thiazole structure without carbonyl chlorideSimpler reactivity profile
BenzothiazoleFused benzene-thiazole ringDifferent chemical properties due to aromaticity
OxazoleContains oxygen instead of sulfurVarying reactivity and applications compared to thiazoles
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chlorideMethyl and phenyl substitutionsHigher reactivity due to additional substituents

Uniqueness

The uniqueness of 1,3-thiazole-5-carbonyl chloride lies in its specific functional groups that enable a wide range of

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

146.9545626 g/mol

Monoisotopic Mass

146.9545626 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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